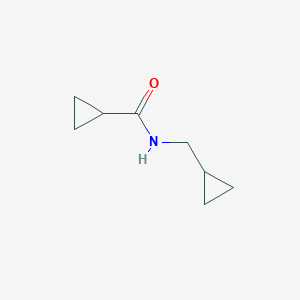











|
REACTION_CXSMILES
|
[CH:1]1([C:4]([OH:6])=O)[CH2:3][CH2:2]1.CCN=C=NCCCN(C)C.OC1[C:27]2[N:26]=NN[C:23]=2[CH:22]=[CH:21]C=1.C(N(CC)CC)C.C1(CN)CC1>C(Cl)Cl>[CH:23]1([CH2:27][NH:26][C:4]([CH:1]2[CH2:3][CH2:2]2)=[O:6])[CH2:21][CH2:22]1
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)O
|
|
Name
|
two
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
4.15 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C
|
|
Name
|
|
|
Quantity
|
1.88 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0.825 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)CN
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring under nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was maintained for 0.5 h
|
|
Duration
|
0.5 h
|
|
Type
|
STIRRING
|
|
Details
|
was stirred for 10 min
|
|
Duration
|
10 min
|
|
Type
|
STIRRING
|
|
Details
|
stirring of the mixture
|
|
Type
|
CUSTOM
|
|
Details
|
to reach RT
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the crude residue was purified
|
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)CNC(=O)C1CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |